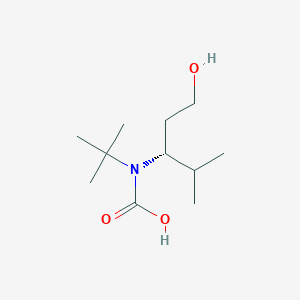![molecular formula C19H23BrN2O2 B13358933 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13358933.png)
2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a bromine atom, an isopropylamino group, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide core. One common method involves the reaction of 4-bromo-2-[(isopropylamino)methyl]phenol with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Aplicaciones Científicas De Investigación
2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide
- N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Comparison
Compared to similar compounds, 2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and isopropylamino groups. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H23BrN2O2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
2-[4-bromo-2-[(propan-2-ylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H23BrN2O2/c1-13(2)21-11-15-10-16(20)6-9-18(15)24-12-19(23)22-17-7-4-14(3)5-8-17/h4-10,13,21H,11-12H2,1-3H3,(H,22,23) |
Clave InChI |
ZEFFRCJOOMMDNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


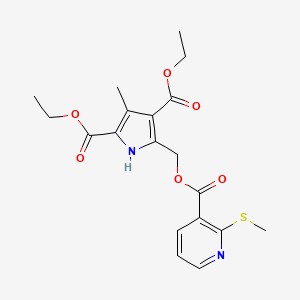
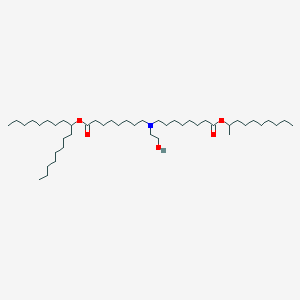
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
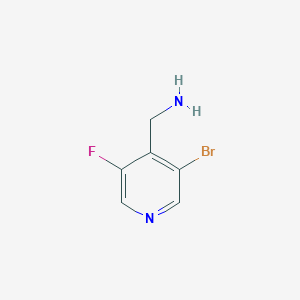
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
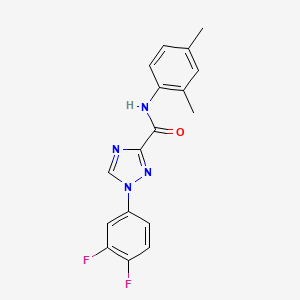
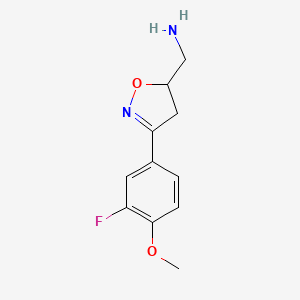
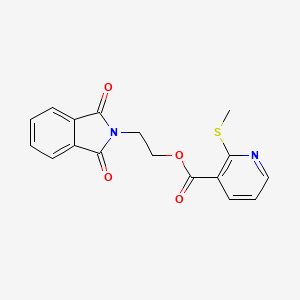
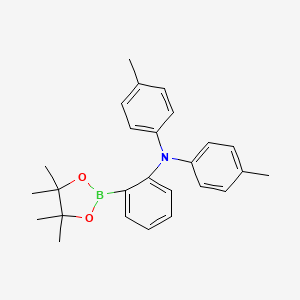

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)
